physical and chemical properties of 2,3,4,5-tetrachlorophenyl acetate
physical and chemical properties of 2,3,4,5-tetrachlorophenyl acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and toxicological properties of 2,3,4,5-tetrachlorophenyl acetate (CAS No. 4901-57-9). Synthesized from the esterification of 2,3,4,5-tetrachlorophenol, this chlorinated organic compound serves as a key intermediate in various chemical syntheses. This document details its structural characteristics, physicochemical properties, and reactivity, including hydrolysis and nucleophilic substitution reactions. Furthermore, it outlines detailed experimental protocols for its synthesis, characterization, and analysis, providing a valuable resource for researchers and professionals in the fields of chemistry and drug development.
Introduction
2,3,4,5-Tetrachlorophenyl acetate is a chlorinated aromatic ester that, while not as extensively studied as some of its isomers, holds significance as a synthetic intermediate and a subject of interest in environmental and toxicological research. The strategic placement of four chlorine atoms on the phenyl ring profoundly influences its electronic properties, reactivity, and biological interactions. Understanding these characteristics is paramount for its safe handling, effective utilization in synthetic pathways, and assessment of its environmental fate. This guide aims to consolidate the available technical information on 2,3,4,5-tetrachlorophenyl acetate, offering a holistic perspective for the scientific community.
Molecular Structure and Identification
The foundational step in understanding the properties of any chemical entity is a thorough characterization of its molecular structure.
Diagram: Molecular Structure of 2,3,4,5-Tetrachlorophenyl Acetate
Caption: Chemical structure of 2,3,4,5-tetrachlorophenyl acetate.
| Identifier | Value |
| IUPAC Name | (2,3,4,5-tetrachlorophenyl) acetate[1] |
| CAS Number | 4901-57-9[1][2] |
| Molecular Formula | C₈H₄Cl₄O₂[1][2] |
| Molecular Weight | 273.93 g/mol [3] |
| InChI | InChI=1S/C8H4Cl4O2/c1-3(13)14-8-5(10)2-4(9)6(11)7(8)12/h2H,1H3[2] |
| InChIKey | QHRJCQOAJGBWRV-UHFFFAOYSA-N[1] |
| SMILES | CC(=O)OC1=C(C(=C(C=C1Cl)Cl)Cl)Cl[1] |
| Synonyms | 2,3,4,5-Tetrachlorophenol acetate, Acetic acid, 2,3,4,5-tetrachlorophenyl ester[1] |
Physicochemical Properties
The physical properties of 2,3,4,5-tetrachlorophenyl acetate are critical for determining its handling, storage, and behavior in various experimental setups.
| Property | Value | Source |
| Appearance | Pale yellow solid | [2] |
| Melting Point | 316–320 °C (Note: This value appears unusually high for this type of compound and may be inaccurate. The precursor, 2,3,4,5-tetrachlorophenol, has a melting point of 69-70°C. Another source reports the melting point as N/A.) | [2][3] |
| Boiling Point | 344.6 °C at 760 mmHg | [3] |
| Density | 1.566 g/cm³ | [3] |
| Flash Point | 148.2 °C | [3] |
| Vapor Pressure | 6.51E-05 mmHg at 25°C | [3] |
| Refractive Index | 1.567 | [3] |
| Solubility | Insoluble in water. |
Chemical Reactivity and Synthesis
The reactivity of 2,3,4,5-tetrachlorophenyl acetate is largely dictated by the ester functional group and the heavily chlorinated aromatic ring.
Synthesis
The primary route for the synthesis of 2,3,4,5-tetrachlorophenyl acetate is the esterification of 2,3,4,5-tetrachlorophenol.[2] This reaction is typically carried out using acetic anhydride or acetyl chloride in the presence of an acid catalyst such as sulfuric acid or a base like pyridine.[2]
Diagram: Synthesis of 2,3,4,5-Tetrachlorophenyl Acetate
Caption: General reaction scheme for the synthesis of 2,3,4,5-tetrachlorophenyl acetate.
Key Reactions
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Hydrolysis: In the presence of an acid or base catalyst, 2,3,4,5-tetrachlorophenyl acetate undergoes hydrolysis to yield 2,3,4,5-tetrachlorophenol and acetic acid.[2] The rate of this reaction is dependent on pH and temperature.
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Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the four chlorine atoms deactivates the ring towards electrophilic substitution but makes it susceptible to nucleophilic aromatic substitution under specific conditions, where a chlorine atom may be displaced by a strong nucleophile.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to be relatively simple. A singlet corresponding to the three protons of the methyl group of the acetate moiety would appear, likely in the range of δ 2.0-2.5 ppm. A single proton on the aromatic ring would give rise to a singlet further downfield, with its chemical shift influenced by the surrounding chlorine atoms.
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¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbonyl carbon of the ester (typically δ 165-175 ppm), the methyl carbon of the acetate group (around δ 20-25 ppm), and the carbons of the tetrachlorinated phenyl ring. The chemical shifts of the aromatic carbons would be significantly affected by the chlorine substituents.
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by absorptions characteristic of the ester functional group and the substituted aromatic ring. Key expected absorption bands include:
| Wavenumber (cm⁻¹) | Vibration |
| ~1770-1750 | C=O stretch (ester) |
| ~1200-1100 | C-O stretch (ester) |
| ~1600-1450 | C=C stretch (aromatic ring) |
| ~800-700 | C-Cl stretch |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) corresponding to the molecular weight of 273.93 g/mol . The isotopic pattern of the molecular ion peak would be characteristic of a compound containing four chlorine atoms. Common fragmentation pathways for phenyl acetates include the loss of the acetyl group and successive losses of chlorine atoms.
Experimental Protocols
The following protocols are provided as a guide for the synthesis and analysis of 2,3,4,5-tetrachlorophenyl acetate, based on established methodologies for similar compounds.
Synthesis of 2,3,4,5-Tetrachlorophenyl Acetate
Diagram: Experimental Workflow for Synthesis
Caption: Step-by-step workflow for the synthesis of 2,3,4,5-tetrachlorophenyl acetate.
Step-by-Step Methodology:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,3,4,5-tetrachlorophenol in a suitable solvent such as toluene or dichloromethane.
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Reagent Addition: Slowly add an excess of acetic anhydride (e.g., 1.5 equivalents) to the solution, followed by a catalytic amount of concentrated sulfuric acid (a few drops).
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Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Workup: After completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice-water.
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Extraction: Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent like diethyl ether or ethyl acetate.
-
Washing: Wash the organic layer sequentially with a saturated solution of sodium bicarbonate (to neutralize the acid) and then with brine.
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Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator.
-
Purification: Purify the resulting crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Analytical Characterization by GC-MS
Diagram: GC-MS Analysis Workflow
Caption: Workflow for the analysis of 2,3,4,5-tetrachlorophenyl acetate by GC-MS.
Step-by-Step Methodology:
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Sample Preparation: Prepare a dilute solution of the purified 2,3,4,5-tetrachlorophenyl acetate in a volatile organic solvent such as hexane or dichloromethane.
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Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer (GC-MS) equipped with a capillary column suitable for the analysis of semi-volatile organic compounds (e.g., a 5% phenyl-methylpolysiloxane column).
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GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Start at a suitable initial temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 280-300 °C.
-
Carrier Gas: Helium at a constant flow rate.
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-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
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Scan Range: m/z 40-500.
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-
Data Analysis: Identify the peak corresponding to 2,3,4,5-tetrachlorophenyl acetate based on its retention time. Analyze the mass spectrum of this peak to confirm the molecular weight and characteristic fragmentation pattern.
Toxicology and Safety
Detailed toxicological data for 2,3,4,5-tetrachlorophenyl acetate is limited. However, information on its precursor, 2,3,4,5-tetrachlorophenol, and other chlorinated phenols suggests that it should be handled with caution. Chlorinated phenols are known to be toxic and can be harmful if swallowed, in contact with skin, or if inhaled. They can cause skin and eye irritation.
A safety data sheet for 2,3,4,5-tetrachlorophenyl acetate indicates that it causes skin irritation (H315), may cause an allergic skin reaction (H317), and causes serious eye irritation (H319).[4]
Standard Safety Precautions:
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Work in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
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Avoid contact with skin and eyes.
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In case of contact, wash the affected area thoroughly with soap and water.
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Consult the Safety Data Sheet (SDS) for detailed handling and emergency procedures.
Conclusion
This technical guide has provided a detailed overview of the physical and chemical properties of 2,3,4,5-tetrachlorophenyl acetate. While a valuable intermediate, the lack of comprehensive, publicly available experimental data, particularly spectroscopic and toxicological information, highlights an area for further research. The provided protocols for synthesis and analysis offer a solid foundation for researchers working with this compound. As with all chlorinated aromatic compounds, appropriate safety measures are essential during its handling and use.
References
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PubChem. (n.d.). 2,3,4,5-Tetrachlorophenyl acetate. National Center for Biotechnology Information. Retrieved from [Link]
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LookChem. (n.d.). 2,3,4,5-TETRACHLOROPHENYLACETATE. Retrieved from [Link]
